Cas no 41076-10-2 (CYCLOHEXANECARBOXYLIC ACID, 4-METHYL-, METHYL ESTER, CIS-)

CYCLOHEXANECARBOXYLIC ACID, 4-METHYL-, METHYL ESTER, CIS- structure
41076-10-2 structure
Product Name:CYCLOHEXANECARBOXYLIC ACID, 4-METHYL-, METHYL ESTER, CIS-
Numero CAS:41076-10-2
MF:C9H16O2
MW:156.222143173218
CID:3411968
PubChem ID:170993
Update Time:2025-04-21

CYCLOHEXANECARBOXYLIC ACID, 4-METHYL-, METHYL ESTER, CIS- Proprietà chimiche e fisiche

Nomi e identificatori

    • CYCLOHEXANECARBOXYLIC ACID, 4-METHYL-, METHYL ESTER, CIS-
    • Cyclohexanecarboxylic acid, 4-methyl-, methyl ester, trans-
    • Methyl 4-methylcyclohexanecarboxylate, trans-
    • DTXCID3040980
    • 51181-40-9
    • trans-methyl 4-methylcyclohexanecarboxylate
    • UNII-AF768W8UFN
    • AF768W8UFN
    • Methyl 4-methylcyclohexanecarboxylate
    • SCHEMBL12262687
    • DTXSID3068623
    • 1678W73A68
    • SCHEMBL14424491
    • cis-methyl 4-methylcyclohexanecarboxylate
    • SCHEMBL764832
    • MMCHC
    • Cyclohexanecarboxylic acid, 4-methyl-, methyl ester
    • Methyl 4-methylcyclohexanecarboxylate, cis-
    • 41076-10-2
    • 4-Methylcyclohexanecarboxylic acid methyl ester
    • Q27276149
    • QJMSVBUMBNELCF-ZKCHVHJHSA-N
    • methyl 4-methylcyclohexane-1-carboxylate
    • trans-4-methyl-cyclohexanecarboxylic acid. Methyl ester
    • UNII-1678W73A68
    • 4-Methyl-cyclohexanecarboxylic Acid Methyl Ester; Methyl 4-Methylcyclohexanecarboxylate; Cyclohexanecarboxylic acid, 4-methyl-, methyl ester (6CI, 7CI, 9CI, ACI); methyl 4-methylcyclohexane-1-carboxylate
    • SCHEMBL255285
    • SCHEMBL13783334
    • D64N86PC8X
    • Q27273904
    • AKOS017518257
    • Inchi: 1S/C9H16O2/c1-7-3-5-8(6-4-7)9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8+
    • Chiave InChI: QJMSVBUMBNELCF-OCAPTIKFSA-N
    • Sorrisi: [C@@H]1(C(OC)=O)CC[C@H](C)CC1

Proprietà calcolate

  • Massa esatta: 156.115
  • Massa monoisotopica: 156.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 135
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: 0.952
  • Punto di ebollizione: 191.7°C at 760 mmHg
  • Punto di infiammabilità: 66.3°C
  • Indice di rifrazione: 1.441
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.